molecular formula C17H17F3N2O3S B2741937 4-[1-(2-Phenylethylsulfonyl)azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine CAS No. 2380084-96-6

4-[1-(2-Phenylethylsulfonyl)azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine

Cat. No. B2741937
CAS RN: 2380084-96-6
M. Wt: 386.39
InChI Key: BJVSYDZRHGFWBQ-UHFFFAOYSA-N
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Description

The compound “4-[1-(2-Phenylethylsulfonyl)azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine” is a complex organic molecule. It has a molecular formula of C17H17F3N2O3S and a molecular weight of 386.39 . The compound contains several functional groups including a phenyl group, a sulfonyl group, an azetidine ring, and a trifluoromethyl group .


Synthesis Analysis

The synthesis of similar azetidine derivatives has been reported in the literature . For instance, a practical and cost-effective synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine for further scale-up production of L-084, an orally active carbapenem, has been established . Another study reported the synthesis of 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives using a mixture of triethylamine and chloroacetylchloride .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES string Cc1cc (OC2CN (C2)S (=O) (=O)Cc2ccc (cc2)C (F) (F)F)ccn1 . This string represents the connectivity and arrangement of atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “4-[1-(2-Phenylethylsulfonyl)azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine” are not available, azetidine derivatives are known to participate in various chemical reactions. For example, they have been used in the synthesis of FDA-approved drugs containing the trifluoromethyl (TFM, -CF3) group .

properties

IUPAC Name

4-[1-(2-phenylethylsulfonyl)azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3S/c18-17(19,20)16-10-14(6-8-21-16)25-15-11-22(12-15)26(23,24)9-7-13-4-2-1-3-5-13/h1-6,8,10,15H,7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVSYDZRHGFWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(2-Phenylethanesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine

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